molecular formula C11H11NO3 B1418881 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one CAS No. 740842-50-6

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No.: B1418881
CAS No.: 740842-50-6
M. Wt: 205.21 g/mol
InChI Key: YQPLEYWTKAXWAD-UHFFFAOYSA-N
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Description

2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is an organic compound that belongs to the class of nitrobenzoannulenes. This compound is characterized by a nitro group attached to a benzoannulene ring system, which is a fused bicyclic structure. The presence of the nitro group and the unique ring structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves the nitration of a suitable precursor. One common method is the nitration of 8,9-dihydro-5H-benzo7annulen-7(6H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

On an industrial scale, the production of 2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one may involve continuous flow nitration processes. These processes allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-Amino-8,9-dihydro-5H-benzoannulen-7(6H)-one.

    Substitution: Various substituted benzoannulenes depending on the nucleophile used.

Scientific Research Applications

2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is primarily related to its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with biological macromolecules such as DNA and proteins. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Dihydro-5H-benzo7annulen-7(6H)-one : Lacks the nitro group, making it less reactive in certain chemical reactions.
  • 2-Amino-8,9-dihydro-5H-benzo7annulen-7(6H)-one : Formed by the reduction of the nitro compound, has different chemical and biological properties.

Uniqueness

2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPLEYWTKAXWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672269
Record name 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-50-6
Record name 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of cold (0° C.) concentrated sulfuric acid (15 mL) was added 70% nitric acid (15 mL) dropwise over 30 min. The addition was controlled to maintain the internal reaction temperature below 5° C. After the addition, the resulting solution was transferred into an addition funnel and was added dropwise to a solution of 8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (14 g, 87.5 mmol) in nitromethane (80 mL) at 0° C. over a period of 40 min. After the addition, the reaction mixture was stirred at 0° C. for 2 h. Then ice water (˜80 mL) was added to the reaction mixture, and the mixture was stirred for additional 30 min. Then the mixture was transferred to a separatory funnel where the layers were separated. The aqueous layer was extracted with ethyl acetate (3×80 mL). The combined layers were washed with cold water, sat. NaHCO3 solution and brine. After being dried (MgSO4), filtered, and concentrated, the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc=3:1 to 2:1) to afford the mixture of nitro regioisomers (˜15 g), which was then purified by recrystallization from MTBE (tert-butyl methyl ether, 180 mL) to yield 7.3 g of 2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (40% yield) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ: 8.10-8.06 (m, 2H), 7.40-7.37 (m, 1H), 3.04-3.00 (m, 4H), 2.67-2.65 (m, 4H); LC-MS: 206 (M+H)+.
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Synthesis routes and methods II

Procedure details

To a solution of cold (0° C.) concentrated sulfuric acid (15 mL) was added 70% nitric acid (15 mL) dropwise over 30 min. The addition was controlled to maintain the internal reaction temperature below 5° C. After the addition, the resulting solution was transferred into an addition funnel and was added dropwise to a solution of 7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (14 g, 87.5 mmol) in nitromethane (80 mL) at 0° C. over a period of 40 min. After the addition, the reaction mixture was stirred at 0° C. for 2 h. Then ice water (˜80 mL) was added to the reaction mixture, and the mixture was stirred for additional 30 min. Then the mixture was transferred to a separatory funnel where the layers were separated. The aqueous layer was extracted with ethyl acetate (3×80 mL). The combined layers were washed with cold water, sat. NaHCO3 solution and brine. After being dried (MgSO4), filtered, and concentrated, the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc=3:1 to 2:1) to afford the mixture of nitro regioisomers (˜15 g), which was then purified by recrystallization from MTBE (tert-butyl methyl ether, 180 mL) to yield 7.3 g of 2-nitro-8,9-dihydro-5H-benzo[7]annulene-7(6H)-one (40% yield) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ: 8.10-8.06 (m, 2H), 7.40-7.37 (m, 1H), 3.04-3.00 (m, 4H), 2.67-2.65 (m, 4H); LC-MS: 206 (M+H)+.
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15 mL
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15 mL
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14 g
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nitro
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A flask containing 90% nitric acid was cooled to at −35° C. using an acetonitrile-dry ice bath. 5,6,8,9-Tetrahydro-benzocyclohepten-7-one (0.5 g, 0.003 mol) was added in portions over 30 minutes. The mixture was warmed slightly to at −20° C. for 1.5 h until all of the material was dissolved. The mixture was poured over ice and water and the resulting precipitate was collected by filtration and washed with water. The solid was dried at under vacuum overnight to give a tan solid (0.58, 78%), 2-nitro-5,6,8,9-tetrahydrobenzocyclohepten-7-one. 1H NMR (400 MHz, DMSO-d6) δ 8.12 (s, 1H), 8.09 (d, 1H, J=8.4 Hz), 7.40 (d, 1H, J=8.4 Hz), 3.03 (m, 4H), 2.65 (m, 4H),
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
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2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
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2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Reactant of Route 5
2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Reactant of Route 6
2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

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